1,3-Bis(methoxymethyl)urea

Description

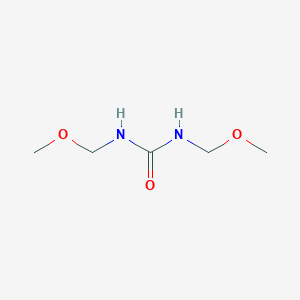

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methoxymethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-3-6-5(8)7-4-10-2/h3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKALZGSIEJZJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)NCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040126 | |

| Record name | Dimethylolurea dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-07-1 | |

| Record name | N,N′-Bis(methoxymethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(methoxymethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-BIS(METHOXYMETHYL)UREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylolurea dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(methoxymethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHOXYMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K754ST3V4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BIS(METHOXYMETHYL)UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

1,3-Bis(methoxymethyl)urea (CAS 141-07-1): Chemical Properties, Reactivity Mechanisms, and Applications in Polymer Synthesis

Target Audience: Materials Scientists, Synthetic Chemists, and Polymer Engineers Document Type: Technical Whitepaper & Laboratory Guide

Introduction and Structural Dynamics

1,3-Bis(methoxymethyl)urea (CAS 141-07-1), also known as N,N'-dimethoxymethylurea, is a bifunctional synthetic organic compound heavily utilized in resin chemistry, polymer crosslinking, and organocatalysis[1],[2]. Structurally, it is an etherified derivative of dimethylolurea. The substitution of terminal hydroxyl groups with methoxy groups fundamentally alters its reactivity profile. While its precursor, 1,3-bis(hydroxymethyl)urea, is prone to spontaneous and often uncontrolled self-condensation, the methoxymethyl groups in 1,3-bis(methoxymethyl)urea act as protective caps. This structural modification ensures the molecule remains stable under neutral or alkaline conditions, only unleashing its crosslinking potential when triggered by an acid catalyst[2].

Physicochemical Profiling

The compound's physical and chemical properties dictate its behavior in aqueous and organic matrices. Its low partition coefficient (LogP) and high topological polar surface area (TPSA) explain its excellent solubility in polar solvents like water and alcohols, which is a critical requirement for its use in aqueous polymer dispersions[1],[3].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Causality / Significance |

| Molecular Formula | C₅H₁₂N₂O₃ | Defines the bifunctional etherified urea core[1]. |

| Molecular Weight | 148.16 g/mol | Low molecular weight enables rapid diffusion into polymer matrices[3]. |

| XLogP3-AA | -0.7 | Negative value indicates high hydrophilicity and aqueous solubility[4]. |

| Topological Polar Surface Area | 59.6 Ų | High TPSA facilitates strong interaction with polar substrates[3]. |

| Hydrogen Bond Donors | 2 | Crucial for intermediate stabilization during catalysis[3]. |

| Hydrogen Bond Acceptors | 3 | Allows solvation in protic solvents (water, methanol)[3]. |

| Vapor Pressure | 0.00293 mmHg (25°C) | Low volatility ensures stability during high-temperature curing[3]. |

Synthetic Pathways and Manufacturing

The industrial and laboratory synthesis of 1,3-bis(methoxymethyl)urea is a highly controlled two-stage process. The causality behind this two-step approach is to prevent premature polymerization. First, urea is reacted with formaldehyde under alkaline conditions (methylolation) to form the intermediate 1,3-bis(hydroxymethyl)urea. Because this intermediate is unstable, the pH is subsequently lowered in the presence of excess methanol to drive an acid-catalyzed etherification, yielding the stable target compound[2].

Fig 1: Two-stage synthetic workflow for 1,3-Bis(methoxymethyl)urea from urea and formaldehyde.

Reactivity Profile and SN1 Crosslinking Mechanism

In polymer science, 1,3-bis(methoxymethyl)urea is deployed to create robust, three-dimensional thermosetting networks[2]. The reaction is strictly acid-catalyzed and proceeds via a Unimolecular Nucleophilic Substitution (SN1) pathway.

When exposed to an acid catalyst, the ether oxygen is protonated, turning the methoxy group into a highly favorable leaving group (methanol). The departure of methanol generates a carbocation that is uniquely resonance-stabilized by the lone pair of electrons on the adjacent urea nitrogen[2]. This stabilized electrophile is then highly susceptible to nucleophilic attack by hydroxyl or amine groups present on the target polymer backbone, forming a permanent covalent crosslink[2].

Interestingly, while highly reactive toward standard nucleophiles, 1,3-bis(methoxymethyl)urea exhibits selective inertness in specific environments; for example, it resists standard Phospha-Mannich condensation with tetrakis(hydroxymethyl)phosphonium chloride (THPC), highlighting its nuanced reactivity limits[5].

Fig 2: Acid-catalyzed SN1 transetherification mechanism for polymer crosslinking.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, where the analytical readout inherently confirms the success of the mechanistic step.

Protocol A: Acid-Catalyzed Crosslinking Density Assay (Gel Fraction)

Objective: Quantify the crosslinking efficiency of 1,3-bis(methoxymethyl)urea within a polyvinyl alcohol (PVA) matrix.

-

Matrix Preparation: Dissolve 10% w/v PVA in deionized water at 80°C. Cool to 25°C.

-

Crosslinker Integration: Add 5 wt% 1,3-bis(methoxymethyl)urea relative to the dry PVA mass. Stir for 30 minutes until optically clear.

-

Catalysis: Adjust the solution pH to 3.5 using 0.1 M p-toluenesulfonic acid (pTSA). Causality: The low pH is mandatory to initiate the protonation of the ether oxygen.

-

Curing: Cast the solution into a Teflon mold. Cure in a convection oven at 120°C for 2 hours. Causality: Heat drives the evaporation of the methanol byproduct, forcing the equilibrium toward irreversible network formation.

-

Soxhlet Extraction: Extract the cured film with boiling deionized water for 24 hours. Dry the remaining insoluble mass to a constant weight.

-

Self-Validation Mechanism: Unreacted PVA and monomer are highly water-soluble and will be completely extracted. The remaining insoluble mass (gel fraction) directly correlates to the density of covalent crosslinks. A gel fraction >95% validates that the SN1 mechanism successfully propagated throughout the matrix.

Protocol B: In Situ NMR Hydrolysis Kinetics

Objective: Monitor the cleavage of the methoxymethyl group to validate the formation of the resonance-stabilized intermediate[2].

-

Sample Preparation: Dissolve 15 mg of 1,3-bis(methoxymethyl)urea in 0.6 mL of Deuterium Oxide (D₂O).

-

Baseline Acquisition: Acquire a standard ¹H-NMR spectrum to identify the intact bound methoxy protons (typically ~3.30 ppm).

-

Acidification: Inject 10 µL of 1 M DCl directly into the NMR tube and invert to mix.

-

Kinetic Monitoring: Acquire spectra every 5 minutes at 40°C for a duration of 2 hours.

-

Self-Validation Mechanism: The acid catalyzes hydrolysis, mimicking the initial step of crosslinking. The self-validating metric is the stoichiometric decrease of the 3.30 ppm peak (bound methoxy) and the proportional emergence of a new peak at ~3.34 ppm (free methanol). An isosbestic point in the overlaid spectra confirms a direct conversion without stable, long-lived parasitic side products.

Safety, Toxicity, and Regulatory Handling

When handling 1,3-bis(methoxymethyl)urea, strict adherence to Global Harmonized System (GHS) protocols is required. The compound is classified as causing skin irritation (H315) and serious eye damage (H318)[4]. Hydrolysis of the compound releases formaldehyde and methanol, necessitating the use of fume hoods during high-temperature curing[2]. Despite these handling hazards, fully cured resins utilizing this compound are stable enough to be approved for use in food-contact surface coatings, provided they meet strict overall migration limits (e.g., < 10 mg/dm²)[6].

References

- CymitQuimica.CAS 141-07-1: N,N′-Bis(methoxymethyl)urea.

- Benchchem.1,3-Bis(methoxymethyl)urea | Research Chemical.

- Guidechem.1,3-BIS(METHOXYMETHYL)UREA 141-07-1 wiki.

- PubChem (NIH).1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832.

- Council of Europe.Surface coatings used in food contact applications.

- ResearchGate.Phospha-Mannich reactions of PH3 and its analogs.

Sources

Engineering Urea-Formaldehyde Derivatives: A Comparative Analysis of Dimethylolurea and 1,3-Bis(methoxymethyl)urea

Executive Summary

In the fields of polymer chemistry, textile engineering, and materials science, urea-formaldehyde (UF) derivatives serve as foundational building blocks for thermosetting resins and crosslinking agents. However, the precise control of their reactivity remains a critical challenge. This technical guide provides an in-depth comparative analysis of Dimethylolurea (DMU) and its etherified derivative, 1,3-Bis(methoxymethyl)urea (mDMU) . By examining their structural divergence, synthesis pathways, and mechanistic behaviors, this whitepaper equips researchers and application scientists with the causal logic required to optimize crosslinking workflows, improve shelf-life stability, and mitigate formaldehyde emissions.

Structural Foundations and Chemical Divergence

The fundamental difference between DMU and mDMU lies in their terminal functional groups, which dictate their thermodynamic stability and reactivity profiles.

Dimethylolurea (DMU) , chemically known as 1,3-Bis(hydroxymethyl)urea, is a bifunctional monomer featuring two highly reactive hydroxymethyl (-CH₂OH) groups[1]. While this makes DMU an excellent direct intermediate for rapid UF resin polymerization, its hydroxyl groups are highly susceptible to spontaneous self-condensation via methylene and ether bridge formation, even at ambient temperatures[2]. This inherent instability leads to poor "bath stability" in industrial applications and elevated levels of free formaldehyde due to reversible hydrolysis[3].

1,3-Bis(methoxymethyl)urea (mDMU) is the etherified counterpart of DMU. By reacting the hydroxymethyl groups with methanol, the terminal ends are converted into methoxymethyl (-CH₂OCH₃) groups[4]. This etherification acts as a chemical protecting group strategy. The methoxy groups are significantly poorer leaving groups under neutral or alkaline conditions compared to hydroxyl groups, granting mDMU exceptional latency and shelf stability[5]. It functions as a controlled, latent crosslinker that only activates under specific catalytic conditions.

Synthesis workflow transitioning from Urea to DMU and mDMU.

Physicochemical Properties & Stability Profiles

To select the appropriate derivative for a specific application, scientists must evaluate their physicochemical properties. The table below summarizes the quantitative and qualitative data distinguishing the two compounds.

| Parameter | Dimethylolurea (DMU) | 1,3-Bis(methoxymethyl)urea (mDMU) |

| CAS Number | 140-95-4[2] | 141-07-1[4] |

| Molecular Weight | 120.11 g/mol [6] | 148.16 g/mol [7] |

| Functional Groups | Hydroxymethyl (-CH₂OH) | Methoxymethyl (-CH₂OCH₃) |

| Physical Appearance | White crystalline powder[8] | Powder or concentrated aqueous paste[3] |

| Melting Point | ~125 °C (Decomposes)[8] | N/A (Often amorphous/paste) |

| Water Solubility | 150 g/L[8] | Soluble in polar solvents[4] |

| Reactivity Profile | Highly reactive, self-condensing[2] | Latent, requires acid activation[5] |

| Bath Stability | Poor (prone to rapid hydrolysis)[3] | Excellent (ether-protected)[3] |

| Free Formaldehyde | High[3] | Low (Compliant with EN ISO 14184)[3] |

Mechanistic Pathways in Polymer Crosslinking

The choice between DMU and mDMU fundamentally alters the crosslinking mechanism.

When utilizing DMU , the crosslinking is driven by the direct condensation of hydroxymethyl groups, releasing water as a byproduct. Because this reaction has a low activation energy, DMU-based systems (such as Kaurit S) cure rapidly at relatively low temperatures but suffer from limited working time[3].

Conversely, mDMU undergoes a transetherification reaction. This mechanism is strictly dependent on the presence of an acid catalyst (e.g., Magnesium Chloride or Zinc Nitrate) and elevated thermal energy (curing)[5][9].

-

Protonation: The acid catalyst donates a proton to the ether oxygen of mDMU.

-

Carbocation Formation: The protonated ether eliminates a molecule of methanol (CH₃OH), generating a highly reactive, resonance-stabilized carbocation on the methylene group[5].

-

Nucleophilic Attack: This carbocation is rapidly attacked by nucleophiles on the substrate (e.g., the hydroxyl groups of cellulose in wood or textiles), forming a robust, permanent covalent crosslink[5].

Acid-catalyzed crosslinking mechanism of mDMU via carbocation formation.

Application Landscape: Textiles, Polymers, and Wood Treatment

The distinct stability profiles of these compounds dictate their industrial utility:

-

Textile Finishing: DMU (e.g., Kaurit S) is historically used for stiffening finishes but struggles with high formaldehyde release[3]. mDMU (e.g., Kaurit W) is preferred for modern "easy-care" and stiffening finishes (like the polyamide petticoat effect) because its etherified nature provides excellent bath stability and significantly lower formaldehyde emissions on the finished fabric[3].

-

Wood Modification: mDMU is utilized in advanced impregnating compositions for wood treatment. By penetrating the wood matrix and crosslinking under heat and vacuum, it drastically improves the dimensional stability, durability, and surface hardness of the cellulosic fibers[5][9].

-

Polymer Catalysis: In advanced research, mDMU is gaining traction as a hydrogen-bonding organocatalyst in the ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides, allowing scientists to tailor the regioselectivity of biodegradable aliphatic polyesters[5].

Industrial application divergence based on chemical stability and reactivity.

Self-Validating Experimental Protocol: Synthesis and Etherification Workflow

To ensure scientific integrity, the synthesis of mDMU from urea must be treated as a self-validating system. The following protocol integrates In-Process Quality Control (IPQC) to prevent runaway polymerization and verify structural conversion[1][5].

Phase 1: Alkaline Methylolation (DMU Synthesis)

-

Reaction Setup: Charge a jacketed reactor with 37% aqueous formaldehyde (2.05 molar equivalents relative to urea)[1].

-

pH Modulation: Adjust the pH to 7.5–8.0 using 10% NaOH.

-

Urea Addition: Introduce urea slowly, maintaining the temperature below 40°C to manage the exothermic addition[10].

-

Validation (IPQC 1): Draw a sample after 60 minutes. Analyze via

C-NMR. The reaction is validated when the free formaldehyde peak (~82 ppm) is minimized, and the hydroxymethyl carbon peaks (~65 ppm) are dominant[11].

Phase 2: Acid-Catalyzed Etherification (mDMU Synthesis)

-

Solvent Addition: Add a massive molar excess of anhydrous methanol to the DMU intermediate[5].

-

Acidification: Lower the pH to 4.0–4.5 using a precise dosing of phosphoric acid.

-

Causality: The acid protonates the hydroxyl groups of DMU, turning them into excellent leaving groups (water). The excess methanol drives the equilibrium toward the etherified product via nucleophilic substitution[5].

-

-

Thermal Control: Heat the mixture to 60°C and hold for 2 hours.

-

Validation (IPQC 2): Monitor the reaction using FTIR spectroscopy. The broad -OH stretching band (3300 cm⁻¹) will attenuate, replaced by a sharp, distinct C-O-C ether stretch (1080 cm⁻¹).

-

Quenching: Neutralize the reaction mixture back to pH 7.5 using triethanolamine to halt the acid-catalyzed reaction, permanently locking the mDMU in its stable, latent state[10].

References

-

1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832 - PubChem Source: nih.gov URL: 7

-

1,3-Bis(methoxymethyl)urea | Research Chemical - Benchchem Source: benchchem.com URL: 5

-

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea Source: benchchem.com URL: 1

-

The Pivotal Role of Dimethylolurea in Amino Resin Synthesis: A Technical Guide Source: benchchem.com URL: 2

-

Cas 140-95-4, Dimethylolurea - LookChem Source: lookchem.com URL: 8

-

Dimethylolurea | 140-95-4 - ChemicalBook Source: chemicalbook.com URL: 10

-

BASF products for resin finishing - PDF4PRO Source: pdf4pro.com URL: 3

-

Investigation of the reaction of 1,3-dimethylurea with formaldehyde by quantitative on-line NMR spectroscopy Source: researchgate.net URL: 11

-

DE10246401A1 - Process for improving the durability, dimensional stability and surface hardness of a wooden body Source: google.com/patents URL: 9

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf4pro.com [pdf4pro.com]

- 4. CAS 141-07-1: N,N′-Bis(methoxymethyl)urea | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Dimethylolurea One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. DE10246401A1 - Process for improving the durability, dimensional stability and surface hardness of a wooden body - Google Patents [patents.google.com]

- 10. Dimethylolurea | 140-95-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

solubility of 1,3-Bis(methoxymethyl)urea in water vs organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Bis(methoxymethyl)urea in Water vs. Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Bis(methoxymethyl)urea, a key intermediate in the production of amino resins and a valuable crosslinking agent. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, data from analogous compounds like urea, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular determinants of its solubility in aqueous and organic media, provide detailed protocols for its empirical determination, and present a comparative analysis to guide solvent selection for its various applications, from synthesis to formulation.

Introduction: The Molecular Profile of 1,3-Bis(methoxymethyl)urea

1,3-Bis(methoxymethyl)urea (CAS No. 141-07-1) is a derivative of urea featuring methoxymethyl groups appended to each nitrogen atom.[1] This structural modification from its parent compound, urea, significantly influences its physicochemical properties, including its solubility. The presence of ether linkages and the retention of hydrogen bond-donating amide protons create a molecule with a nuanced balance of hydrophilic and lipophilic character. Understanding its solubility is paramount for optimizing its use in polymerization reactions, as a crosslinking agent, and in the formulation of coatings and adhesives.[2]

Table 1: Physicochemical Properties of 1,3-Bis(methoxymethyl)urea

| Property | Value | Source(s) |

| CAS Number | 141-07-1 | [1] |

| Molecular Formula | C₅H₁₂N₂O₃ | [3] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | White crystalline solid/powder | [2] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Predicted XLogP3-AA | -0.7 | [1] |

The negative predicted octanol-water partition coefficient (XLogP3-AA) suggests a preference for hydrophilic environments, a critical starting point for our solubility analysis.[1]

Aqueous Solubility: A Deep Dive into Hydrophilic Interactions

Qualitative assessments consistently describe 1,3-Bis(methoxymethyl)urea as soluble in water.[2] This is attributed to its molecular structure, which facilitates strong intermolecular interactions with water molecules.

Mechanism of Aqueous Dissolution

The dissolution of 1,3-Bis(methoxymethyl)urea in water is an enthalpically and entropically driven process governed by the principle of "like dissolves like." The key molecular interactions are:

-

Hydrogen Bonding: The two N-H protons on the urea backbone are potent hydrogen bond donors. The carbonyl oxygen, the two ether oxygens, and the nitrogen atoms can all act as hydrogen bond acceptors. This allows the molecule to integrate seamlessly into the hydrogen-bonding network of water.

-

Polarity: The carbonyl group and the N-C-O linkages impart significant polarity to the molecule, which is readily solvated by the highly polar water molecules.

Caption: Molecular interactions driving the aqueous solubility of 1,3-Bis(methoxymethyl)urea.

Solubility in Organic Solvents: A Spectrum of Polarity

The solubility of 1,3-Bis(methoxymethyl)urea in organic solvents is dictated by the polarity, hydrogen bonding capability, and steric profile of the solvent.

Polar Protic Solvents

In polar protic solvents such as methanol and ethanol , 1,3-Bis(methoxymethyl)urea is expected to exhibit good solubility.[2] These solvents can engage in hydrogen bonding both as donors (from the hydroxyl group) and acceptors (the hydroxyl oxygen), effectively solvating the urea derivative. For context, the solubility of urea in methanol at 20°C is approximately 159.3 g/L.[5] Given the increased organic character from the methoxymethyl groups, the solubility of 1,3-Bis(methoxymethyl)urea in these lower alcohols may be even greater than that of urea.

Polar Aprotic Solvents

Solvents like acetone , acetonitrile , and dimethylformamide (DMF) are polar but lack hydrogen bond-donating capabilities. While they can act as hydrogen bond acceptors for the N-H protons of 1,3-Bis(methoxymethyl)urea, the overall solvation will be less effective than in protic solvents. Solubility in these solvents is expected to be moderate. For comparison, urea's solubility in acetonitrile is low, around 4 g/L, due to the lack of strong hydrogen bond donors in the solvent.[5]

Nonpolar Solvents

In nonpolar solvents such as hexane , toluene , and chloroform , the solubility of 1,3-Bis(methoxymethyl)urea is anticipated to be very low to negligible. The significant polarity and hydrogen bonding potential of the urea derivative are incompatible with the nonpolar nature of these solvents, leading to poor solvation. Urea, for instance, is practically insoluble in chloroform.[5]

Table 2: Predicted Solubility of 1,3-Bis(methoxymethyl)urea in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Strong hydrogen bonding and polarity match. |

| Methanol | Polar Protic | High | Good hydrogen bonding and polarity. |

| Ethanol | Polar Protic | High | Good hydrogen bonding and polarity. |

| Acetone | Polar Aprotic | Moderate | Polarity match, but limited H-bonding. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Polarity with weak H-bond acceptance. |

| Toluene | Nonpolar | Very Low | Mismatch in polarity and H-bonding. |

| Hexane | Nonpolar | Negligible | Significant mismatch in polarity. |

Experimental Determination of Solubility: Protocols and Best Practices

To overcome the absence of published quantitative data, the following experimental protocols are recommended for determining the thermodynamic solubility of 1,3-Bis(methoxymethyl)urea.

The Shake-Flask Method (Thermodynamic Solubility)

This method is the gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid 1,3-Bis(methoxymethyl)urea to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, screw-cap vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation at high speed, followed by careful aspiration of the clear liquid.

-

Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Quantify the concentration of dissolved 1,3-Bis(methoxymethyl)urea using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated Refractive Index (RI) detector.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Conclusion and Future Directions

1,3-Bis(methoxymethyl)urea is a polar molecule with significant hydrogen bonding capabilities, rendering it highly soluble in water and other polar protic solvents, with decreasing solubility in less polar and nonpolar organic solvents. While this guide provides a robust theoretical framework for understanding and predicting its solubility, the lack of empirical quantitative data in the public domain underscores the need for experimental validation. The protocols detailed herein offer a clear pathway for researchers to generate this critical data, which will undoubtedly facilitate the expanded application of this versatile compound in materials science and chemical synthesis.

References

-

PubChem. (n.d.). 1,3-Bis(methoxymethyl)urea. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

-

Urea Solubility In Organic Solvents Revealing. (2025, August 21). jinjiang-melamine.com. Retrieved March 4, 2026, from [Link]

-

Silva, A. P., Carvalho, N. L. D., & Malagoni, R. A. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista Ion, 29(2), 123-131. Retrieved from [Link]

Sources

- 1. 1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 141-07-1: N,N′-Bis(methoxymethyl)urea | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Urea Solubility In Organic Solvents Revealing [jinjiangmelamine.com]

role of 1,3-Bis(methoxymethyl)urea as a crosslinking agent

An In-depth Technical Guide on the Role of 1,3-Bis(methoxymethyl)urea as a Crosslinking Agent

Authored by: A Senior Application Scientist

Introduction

In the realm of polymer and materials science, crosslinking agents are indispensable for transforming linear polymers into three-dimensional networks, thereby enhancing their mechanical properties, durability, and functional performance. Among these, 1,3-Bis(methoxymethyl)urea stands out as a highly effective and versatile crosslinker. It is a urea derivative of significant interest, particularly in applications where reduced formaldehyde release is a critical requirement.[1] This guide provides a comprehensive technical overview of 1,3-Bis(methoxymethyl)urea, delving into its chemical principles, mechanism of action, and practical applications, with a primary focus on its role in the textile industry for imparting durable press properties to cellulosic fabrics.

This document is designed for researchers, materials scientists, and formulation chemists seeking to understand the fundamental and applied aspects of this crosslinking technology. We will move beyond simple procedural descriptions to explore the causal relationships between molecular structure, reaction conditions, and final material performance, providing a robust framework for both academic research and industrial application.

Core Chemistry and Synthesis

1,3-Bis(methoxymethyl)urea, also known as N,N'-bis(methoxymethyl)urea or dimethylolurea dimethyl ether, is an organic compound with the chemical formula C₅H₁₂N₂O₃.[2] It belongs to the class of N-methylol compounds, but with a critical modification: the reactive hydroxyl groups are etherified with methanol. This structural feature is key to its stability and low formaldehyde release profile.

Table 1: Chemical and Physical Properties of 1,3-Bis(methoxymethyl)urea

| Property | Value | Source(s) |

| IUPAC Name | 1,3-bis(methoxymethyl)urea | [1][2] |

| CAS Number | 141-07-1 | [1][3] |

| Molecular Formula | C₅H₁₂N₂O₃ | [2][3] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Appearance | White powder or solid | [4] |

| Synonyms | N,N'-Bis(methoxymethyl)urea, Dimethylolurea dimethyl ether | [2] |

The synthesis is typically a well-established two-step process.[1] First, urea reacts with two equivalents of formaldehyde under basic conditions in an aqueous solution. This reaction, known as methylolation or hydroxymethylation, forms 1,3-Bis(hydroxymethyl)urea (dimethylolurea).[1][5][6] In the second step, this intermediate is etherified with methanol in the presence of an acid catalyst. This etherification step is crucial as it "caps" the reactive methylol groups, rendering the molecule more stable and reducing its equilibrium with free formaldehyde in solution compared to traditional agents like Dimethylol Dihydroxyethyleneurea (DMDHEU).[1][7]

The Mechanism of Crosslinking

The efficacy of 1,3-Bis(methoxymethyl)urea as a crosslinker lies in its ability to form stable covalent bonds with substrates containing active hydrogen atoms, most notably the hydroxyl groups of cellulose. This reaction is a form of transetherification, which requires acid catalysis and thermal energy (curing).[1]

The process can be broken down into the following key mechanistic steps:

-

Protonation: An acid catalyst (e.g., MgCl₂, organic acids) donates a proton to one of the ether oxygen atoms of the crosslinking agent.[1]

-

Carbocation Formation: The protonated ether becomes unstable, leading to the elimination of a methanol molecule. This results in the formation of a resonance-stabilized carbocation on the methylene group adjacent to the urea nitrogen.[1]

-

Nucleophilic Attack: A hydroxyl group from a cellulose polymer chain acts as a nucleophile, attacking the electron-deficient carbocation.[1]

-

Ether Linkage Formation: This attack forms a stable covalent ether bond (C-O-C) between the crosslinker and the cellulose chain, regenerating the proton catalyst.[1]

Since the 1,3-Bis(methoxymethyl)urea molecule has two such reactive sites, this process can occur at both ends, allowing it to act as a bridge between two separate cellulose chains. This creates a durable, three-dimensional network within the amorphous regions of the cotton fibers, restricting molecular movement and thus imparting enhanced wrinkle resistance and dimensional stability.[1]

Caption: Acid-catalyzed crosslinking mechanism of cellulose.

Industrial Applications

While applicable to various polymers, the primary industrial use of 1,3-Bis(methoxymethyl)urea is in the textile industry for the finishing of fabrics made from cellulosic fibers (cotton, linen, rayon) and their blends.

-

Durable Press Finishing: This is the most significant application. The crosslinking network it creates provides fabrics with "easy-care" properties, such as high wrinkle recovery, dimensional stability, and resistance to shrinkage during laundering.[1][8] These finishes are essential for products like dress shirts, trousers, and bed linens.

-

Wood Modification: The compound is also used in impregnating compositions for wood and wood-based materials.[1] Similar to its reaction with cellulose, it can crosslink with the hydroxyl groups in wood polymers, improving durability, surface hardness, and resistance to swelling from moisture.[9][10]

-

Binder Systems: It can be incorporated into binder formulations for non-woven materials, where it enhances the strength and integrity of the fiber matrix upon curing.[11]

Experimental Protocol: Application in Textile Finishing

This section provides a self-validating, step-by-step methodology for applying 1,3-Bis(methoxymethyl)urea to achieve a wrinkle-resistant finish on 100% cotton fabric.

Objective: To impart durable press properties to cotton fabric using a pad-dry-cure method.

Materials & Equipment:

-

Scoured and bleached 100% cotton plain weave fabric

-

1,3-Bis(methoxymethyl)urea (as a ~50% aqueous solution)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O) as a catalyst

-

Non-ionic wetting agent

-

Polyethylene softener emulsion

-

Laboratory padding mangle

-

Forced-air drying oven or stenter

-

Curing oven

Procedure:

-

Padding Bath Formulation: Prepare the finishing bath based on the weight of the solution. For a 1000g bath:

-

1,3-Bis(methoxymethyl)urea (50% soln.): 80 g (Provides 4% active solids on bath)

-

Magnesium Chloride (MgCl₂·6H₂O): 15 g (Catalyst)

-

Wetting Agent: 2 g (Ensures uniform fabric wetting)

-

Softener Emulsion: 20 g (Mitigates strength loss and improves hand feel)

-

Water: 883 g

-

Causality Note: The ratio of crosslinker to catalyst is critical. Insufficient catalyst leads to incomplete curing, while excess can cause premature reaction or fabric degradation. The softener is included because the crosslinking process can make the fabric stiff and reduce its tear strength.[12]

-

-

Padding Application:

-

Set the nip pressure on the padding mangle to achieve a target wet pick-up (WPU) of 75-85%. WPU is the weight of the solution picked up by the fabric, expressed as a percentage of the dry fabric weight.

-

Pass a swatch of dry, pre-weighed fabric through the finishing bath and then through the nips of the mangle.

-

Immediately weigh the wet fabric to confirm the WPU is within the target range. Adjust nip pressure if necessary.

-

Causality Note: Consistent and uniform wet pick-up is paramount for ensuring even application of the finishing chemicals and avoiding patchy or skewed results.

-

-

Drying:

-

Immediately after padding, dry the fabric in a forced-air oven or stenter at 100-120°C for 2-3 minutes.

-

The goal is to remove the water without initiating significant crosslinking.

-

Causality Note: Over-drying or drying at too high a temperature can cause premature surface curing, preventing the crosslinker from properly penetrating the fiber core.

-

-

Curing:

-

Transfer the dried fabric to a curing oven set at 150-160°C for 3-5 minutes.

-

This is the critical step where the acid-catalyzed crosslinking reaction occurs, forming the polymer network within the cotton fibers.

-

Causality Note: The combination of time and temperature determines the degree of crosslinking.[13] Under-curing results in poor wrinkle recovery and durability, while over-curing can lead to excessive strength loss and yellowing of the fabric.

-

-

Post-Treatment:

-

After curing, it is advisable to perform a light wash (after-wash) with a mild alkali and detergent to remove any unreacted chemicals, catalyst residues, and byproducts.

-

Rinse thoroughly and dry.

-

Caption: Workflow for wrinkle-resistant textile finishing.

Performance Evaluation

To validate the efficacy of the treatment, several standardized tests are conducted. The results are typically compared against an untreated control fabric.

Table 2: Typical Performance of Cotton Fabric Treated with 1,3-Bis(methoxymethyl)urea

| Property | Test Method | Untreated Control | Treated Fabric | Rationale |

| Wrinkle Recovery Angle (°) | AATCC 66 | ~140-160 | >250 | Measures the ability to recover from creases; higher is better.[7] |

| Tear Strength (% Retained) | ASTM D1424 | 100% | 50-70% | Crosslinking reduces fiber mobility, leading to strength loss.[12] |

| Tensile Strength (% Retained) | ASTM D5034 | 100% | 60-80% | Indicates the load-bearing capacity of the fabric.[12] |

| Formaldehyde Release (ppm) | AATCC 112 | < 20 | < 75 | Quantifies free formaldehyde; crucial for safety and regulatory compliance (e.g., Oeko-Tex).[8] |

| Nitrogen Content (%) | Kjeldahl Method | 0 | 0.5 - 1.5 | The presence of nitrogen confirms the fixation of the urea-based crosslinker on the fabric.[13][14] |

Advantages and Scientific Considerations

The primary advantage of 1,3-Bis(methoxymethyl)urea over older N-methylol agents like DMDHEU is its significantly lower potential for formaldehyde release.[8] The ether linkages are more stable to hydrolysis than the N-hydroxymethyl groups of traditional agents.[1] This allows formulators to meet stringent regulatory standards, such as Oeko-Tex Standard 100, which limits formaldehyde content in textiles.[8]

However, there are important considerations:

-

Strength Loss: As with all cellulosic crosslinking, a reduction in mechanical strength (tear and tensile) is an unavoidable trade-off for improved wrinkle recovery.[12][15] This occurs because the rigid crosslinks reduce the ability of individual fibers and yarns to shift and share applied loads.

-

Catalyst Selection: The choice and concentration of the acid catalyst are critical. Lewis acids like magnesium chloride are effective, but they can also promote the hydrolysis of cellulose at high curing temperatures, contributing to strength loss.

-

Safety: While a low-formaldehyde system, 1,3-Bis(methoxymethyl)urea is still a chemical that requires careful handling. It can cause skin and serious eye irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be used.[3]

Conclusion

1,3-Bis(methoxymethyl)urea is a cornerstone of modern, low-formaldehyde textile finishing. Its intelligent chemical design—capping the reactive methylol groups via etherification—provides a stable, effective molecule for creating durable crosslinked networks in cellulosic and other hydroxyl-containing polymers. By understanding the underlying reaction mechanism and carefully controlling application parameters such as catalyst concentration, temperature, and time, researchers and industry professionals can leverage this technology to create high-performance materials that meet both functional demands and stringent safety standards. The continued study of such systems paves the way for even more advanced, sustainable crosslinking technologies in materials science.

References

- Rohm and Haas Company. (1992). Low-formaldehyde self-crosslinking polymer latex composition. Google Patents.

-

Rudolf Group. (n.d.). Resin finishing agents, catalysts. Retrieved from [Link]

-

Dr. Petry. (n.d.). Formaldehyde-free Finishing of Garments for Crease and Crash Effects. Retrieved from [Link]

-

Nasar, A., & Farooq, A. (2016). Investigation of Low Formaldehyde Easy-Care Textile Finishes on Dyed Cotton Fabric. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832. PubChem. Retrieved from [Link]

-

HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). 1,3-bis(methoxymethyl)-ure. Retrieved from [Link]

-

Wang, Y., et al. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. MDPI. Retrieved from [Link]

-

Zhang, Y., et al. (2013). The mechanical strength change of wood modified with DMDHEU. BioResources. Retrieved from [Link]

-

Wang, Y., et al. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. ResearchGate. Retrieved from [Link]

-

Wang, Y., et al. (2021). New Method to Evaluate the Crosslinking Degree of Resin Finishing Agent with Cellulose Using Kjeldahl Method and Arrhenius Formula. R Discovery. Retrieved from [Link]

-

Lopes, C., et al. (2020). Simple One Pot Preparation of Chemical Hydrogels from Cellulose Dissolved in Cold LiOH/Urea. PMC. Retrieved from [Link]

-

Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]

-

Krause, A., & Militz, H. (2004). Wood Protection with Dimethyloldihydroxy-Ethyleneurea and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Mondal, M. I. H., & Khan, M. M. R. (2014). Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent. Scientific & Academic Publishing. Retrieved from [Link]

-

de Jong, J. I., & de Jonge, J. (1952). The reaction of urea with formaldehyde. ResearchGate. Retrieved from [Link]

-

van der Zwaag, D., et al. (2018). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Chemical Communications. Retrieved from [Link]

-

Springer, K. S. (1987). Synthesis, characterization, and evaluation of methylated derivatives of DMDHEU (durable press). Purdue e-Pubs. Retrieved from [Link]

-

Ayodele, A., et al. (2020). Concise Chemistry of Urea Formaldehyde Resins and Formaldehyde Emission. Insights in Organic & Inorganic Chemistry. Retrieved from [Link]

-

Abdul Khalil, H. P. S., et al. (2021). The effect of DMDHEU modification on physical and biological properties of parallel strand lumbers. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,3-bis(methoxymethyl)urea (C5H12N2O3). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. Retrieved from [Link]

-

Waly, A., et al. (2017). Functionalization and cross-linking of carboxymethyl cellulose in aqueous media. Cellulose. Retrieved from [Link]

-

de Jong, J. I., & de Jonge, J. (1952). THE REACTION BETWEEN UREA AND FORMALDEHYDE IN CONCENTRATED SOLUTIONS. CIA. Retrieved from [Link]

-

Prokopov, N. I., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. PMC. Retrieved from [Link]

-

Apriani, E., et al. (2023). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. PMC. Retrieved from [Link]

-

Lu, A., et al. (2013). Gelation behavior of cellulose in NaOH/urea aqueous system via cross-linking. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dissolution of cellulose derivatives in NaOH/urea aqueous solvent and optimisation of a cationic cellulose/carboxymethyl cellulose hydrogel using response surface methodology. Retrieved from [Link]

- Google Patents. (2015). Cellulose chemical crosslinking based gelatin film and preparation method thereof.

-

Liu, X. (2022). Fabrication and characterization of chemical crosslinked cellulose fiber by dissolving cellulose in alkali urea aqueous solvent. SciSpace. Retrieved from [Link]

-

American Chemical Society. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. Retrieved from [Link]

Sources

- 1. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]

- 2. 1,3-Bis(methoxymethyl)urea | C5H12N2O3 | CID 8832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 1,3-bis(methoxymethyl)-ure, CasNo.141-07-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. irispublishers.com [irispublishers.com]

- 7. Comparative Study on Crease Recovery Finishing of Silk Fabric with Citric Acid and Dimethylol Dihydroxy Ethylene Urea (DMDHEU) as Finishing Agent [article.sapub.org]

- 8. esin finishing agents & catalysts | Rudolf Pakistan [rudolf-group.pk]

- 9. The mechanical strength change of wood modified with DMDHEU :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. EP0488605A2 - Low-formaldehyde self-crosslinking polymer latex composition - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. "SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF METHYLATED DERIVATIVES " by KAREN SUSAN SPRINGER [docs.lib.purdue.edu]

using 1,3-Bis(methoxymethyl)urea for durable press finishing of cotton

Application Note: 1,3-Bis(methoxymethyl)urea (DMMU) for Durable Press Finishing of Cotton

Target Audience: Materials Scientists, Polymer Chemists, and Textile Engineering Researchers.

Introduction & Mechanistic Rationale

Durable press (DP) finishing is a critical chemical modification process used to impart wrinkle resistance and dimensional stability to cellulosic matrices, primarily cotton. Historically, dimethylolurea (DMU) was widely utilized as a cross-linking agent; however, DMU is inherently flawed due to its short shelf life, tendency for premature polymerization, and high formaldehyde release[1].

1,3-Bis(methoxymethyl)urea (DMMU) was developed to address these critical limitations. By etherifying the reactive methylol groups with methanol, DMMU achieves superior storage stability in aqueous solutions while maintaining high cross-linking efficiency during thermal curing[2].

Mechanism of Transetherification The cross-linking of cellulose by DMMU operates via an acid-catalyzed transetherification pathway. The mechanistic causality is as follows:

-

Protonation: A Lewis acid catalyst protonates the ether oxygen of the methoxymethyl group on DMMU.

-

Elimination: Methanol is eliminated as a leaving group, generating a highly reactive, resonance-stabilized iminium/carbocation intermediate.

-

Nucleophilic Attack: The primary and secondary hydroxyl groups of the cellulose polymer chains act as nucleophiles, attacking the carbocation to form robust, covalent ether cross-links[2].

These cross-links restrict the inter-chain slippage of cellulose polymers under mechanical stress, thereby imparting structural "memory" to the fabric and ensuring wrinkle recovery.

Mechanism of acid-catalyzed transetherification of cellulose by DMMU.

Reagent Formulation & Causality

A successful DP finish requires a thermodynamically stable yet highly reactive impregnation bath. The causality behind each reagent selection is detailed below:

-

Cross-linking Agent: DMMU (60–80 g/L). Provides the structural bridges between cellulose chains.

-

Acid Catalyst: Magnesium chloride hexahydrate (

) (12–18 g/L). Causality: A latent Lewis acid is strictly preferred over strong mineral acids. It remains inactive at room temperature (preserving bath stability) but dissociates at curing temperatures (>150°C) to provide the protons necessary to drive transetherification. -

Wetting Agent: Non-ionic surfactant (1–2 g/L). Causality: Raw cotton matrices are inherently hydrophobic due to residual waxes. The surfactant lowers the bath's surface tension, ensuring uniform penetration of DMMU into the fiber core.

-

Softener: High-density polyethylene (HDPE) emulsion (10–20 g/L). Causality: Covalent cross-linking inherently embrittles the fiber, reducing tear strength. Polyethylene lubricants mitigate this by facilitating yarn-on-yarn slippage, partially recovering lost tear strength and improving the tactile hand-feel.

Experimental Protocol: The Pad-Dry-Cure Workflow

This methodology ensures the uniform distribution and thermal activation of the cross-linking agent across the cellulosic matrix.

Step 1: Bath Preparation

Dissolve the wetting agent, DMMU, and softener in deionized water at room temperature. Add the

Step 2: Padding (Impregnation) Submerge the 100% cotton fabric in the finishing bath. Pass the fabric through a pneumatic two-bowl laboratory padder (nip rollers). Adjust the roller pressure to achieve a Wet Pick-Up (WPU) of 75–80%. Critical Note: WPU = [(Wet Weight - Dry Weight) / Dry Weight] × 100. Consistent WPU is vital for reproducible cross-link density.

Step 3: Drying Dry the padded fabric in a stenter frame at 90°C–100°C for 3–5 minutes. Causality: Rapid drying at higher temperatures causes water to boil and migrate to the fabric surface, carrying the DMMU resin with it (particulate migration). This results in severe surface embrittlement and poor internal cross-linking. Controlled drying at 90°C prevents this phenomenon.

Step 4: Curing Subject the dried fabric to thermal curing at 160°C for 3 minutes. This thermal trigger activates the Lewis acid, driving the transetherification reaction to completion.

Step 5: After-Washing Wash the cured fabric in a bath containing 2 g/L sodium carbonate at 50°C for 10 minutes, followed by a cold rinse. Causality: This step neutralizes residual acid catalyst (preventing long-term acid degradation of the cellulose) and removes unreacted DMMU, drastically reducing subsequent formaldehyde release[3].

Step-by-step Pad-Dry-Cure workflow for durable press finishing of cotton.

Protocol Validation & Feedback Loops (Self-Validating System)

To ensure scientific integrity, the protocol must function as a self-validating system. The outputs of the workflow dictate the feedback loop for immediate optimization. A robust DP finish is validated through three standardized metrics:

-

Wrinkle Recovery Angle (WRA) - 4[4]: Measures the fabric's ability to recover from a folded deformation under controlled compression. Feedback Loop: If WRA is < 250° (Warp + Weft combined), the cross-link density is too low. Action: Increase the DMMU concentration by 10% or extend the curing time by 30 seconds.

-

Tensile Strength Retention - ASTM D5035: Measures the breaking force of the fabric. Feedback Loop: If strength retention drops below 60%, the cellulose chains are over-restricted or have suffered acid degradation. Action: Reduce the curing temperature to 150°C or increase the polyethylene softener concentration to improve yarn lubrication.

-

Formaldehyde Release - 5[5]: Quantifies free and hydrolyzed formaldehyde vapors emitted from the fabric via the Sealed Jar Method. Feedback Loop: If levels exceed 75 ppm (the standard threshold for skin-contact apparel[3]), the after-washing step is insufficient. Action: Implement a more rigorous alkaline wash or introduce a formaldehyde scavenger (e.g., carbohydrazide) into the initial padding bath.

Quantitative Data Summary

The following table summarizes the expected performance metrics when comparing untreated cotton, traditional DMU, and the optimized DMMU protocol described above.

| Treatment Group | Bath Stability (Shelf Life) | WRA (Warp + Weft) | Tensile Strength Retention | Formaldehyde Release (AATCC 112) |

| Untreated Cotton | N/A | ~140° | 100% | < 10 ppm |

| DMU (Traditional) | < 24 Hours | ~260° | 50 - 55% | 300 - 500 ppm |

| DMMU (Optimized) | > 3 Months | ~275° | 60 - 65% | 50 - 70 ppm |

References

Sources

- 1. Finishing agents – Stiffening agents, cross linking agents – types, characteristics and method of application – Textile colouration and finishes [ebooks.inflibnet.ac.in]

- 2. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]

- 3. cottonworks.com [cottonworks.com]

- 4. database.texnet.com.cn [database.texnet.com.cn]

- 5. scribd.com [scribd.com]

Application Note: Acid-Catalyzed Crosslinking Mechanism of 1,3-Bis(methoxymethyl)urea

Introduction & Scope

1,3-Bis(methoxymethyl)urea (BMU) is a highly reactive, bifunctional crosslinking agent widely utilized in the development of thermosetting resins, textile crease-proofing, and advanced semiconductor lithography (such as the RELACS process for double-patterning) [3]. Its efficacy stems from the two methoxymethyl (–CH₂OCH₃) groups flanking the central urea moiety. When exposed to acid catalysts and thermal energy, these groups undergo rapid transetherification with hydroxyl, carboxyl, or amide-containing polymers [1].

This application note provides an in-depth mechanistic breakdown of the BMU crosslinking process, paired with a self-validating experimental protocol designed for researchers developing robust polymer networks.

Mechanistic Pathway: The Sₙ1 Transetherification

The crosslinking action of BMU does not occur spontaneously at room temperature; it requires an acid catalyst to lower the activation energy barrier. The reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) pathway [1].

Step-by-Step Causality:

-

Acid Activation (Protonation): The acid catalyst (e.g., p-Toluenesulfonic acid, p-TSA) donates a proton to the ether oxygen of one of the methoxymethyl groups. This transforms the stable methoxy group into a superior leaving group (methanol).

-

Reactive Intermediate Generation: The protonated ether eliminates a molecule of methanol (CH₃OH). This endothermic step generates a highly reactive, resonance-stabilized carbocation/iminium ion (–NH–CH₂⁺ ↔ –N⁺=CH₂) [1].

-

Nucleophilic Attack: A nucleophile from the host polymer matrix (e.g., the pendant –OH group of cellulose or polyvinyl alcohol) attacks the electrophilic iminium carbon, forming a stable ether or acetal linkage and regenerating the acid proton.

-

Network Propagation: Because BMU is bifunctional, the identical process repeats at the second methoxymethyl site, effectively bridging two independent polymer chains to form a macroscopic, three-dimensional thermoset network [2].

Figure 1: Sₙ1 transetherification mechanism of 1,3-Bis(methoxymethyl)urea crosslinking.

Experimental Workflow & Protocols

To ensure this protocol is a self-validating system , we utilize a Polyvinyl Alcohol (PVA) model matrix. The success of the crosslinking is validated internally by measuring the gel fraction (insoluble mass) post-curing via Soxhlet extraction. By subjecting the cured film to continuous boiling solvent, we rigorously separate the chemically crosslinked network from unreacted monomers, providing an unambiguous metric of success.

Materials Required

-

Base Polymer: Polyvinyl Alcohol (PVA, M_w ~89,000, 99% hydrolyzed)

-

Crosslinker: 1,3-Bis(methoxymethyl)urea (BMU)

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Solvent: Deionized (DI) Water

Step-by-Step Methodology

-

Formulation Preparation: Dissolve 10.0 g of PVA in 90 mL of DI water at 90°C under continuous stirring. Once completely dissolved, cool the solution to room temperature. Add 1.0 g of BMU and 0.05 g of p-TSA. Stir for 30 minutes to ensure a homogeneous molecular distribution.

-

Film Casting / Spin-Coating: Cast the solution onto a clean glass substrate using a doctor blade (for structural films) or spin-coat at 1500 rpm for 60 seconds (for lithographic thin films) [3].

-

Thermal Curing (Critical Step): Transfer the substrate to a convection oven and bake at 150°C for 30 minutes. (Note: For semiconductor applications, rapid baking at 160°C–200°C for 60 seconds is preferred [3]).

-

Gel Fraction Extraction (Validation): Carefully peel the cured film and record its initial weight (

). Place the film in a Soxhlet extractor using boiling DI water for 24 hours. Dry the remaining insoluble film in a vacuum oven at 80°C until a constant weight is achieved ( -

Spectroscopic Validation: Perform FTIR analysis on the dried gel fraction. Successful crosslinking is confirmed by the disappearance of the BMU methoxy stretching band (~1090 cm⁻¹) and the broadening of the C–O–C ether bands.

Figure 2: Experimental workflow for BMU crosslinking and self-validating characterization.

Quantitative Data & Optimization

The degree of crosslinking is highly dependent on the thermodynamic removal of the methanol byproduct and the availability of protons. The table below summarizes the optimization of curing parameters based on the PVA model system.

| Curing Temperature (°C) | Catalyst (p-TSA) Conc. (wt%) | Curing Time (min) | Gel Fraction (%) | Mechanistic Observation |

| 80 | 0.5% | 30 | 12.4% | Insufficient thermal energy to volatilize methanol; equilibrium stalled. |

| 120 | 0.5% | 30 | 68.7% | Moderate crosslinking; partial network formation. |

| 150 | 0.5% | 30 | 94.2% | Optimal transetherification; complete methanol removal. |

| 150 | 0.1% | 30 | 45.1% | Acid starvation; insufficient iminium ion generation. |

| 180 | 0.5% | 10 | 92.8% | Rapid cure suitable for high-throughput thin-film lithography. |

Troubleshooting & Mechanistic Causality

-

Issue: Low Gel Fraction / Poor Solvent Resistance

-

Causality: The transetherification reaction is an equilibrium process. According to Le Chatelier's principle, the continuous removal of the methanol byproduct via thermal volatilization is strictly required to drive the reaction forward. Failure to achieve temperatures well above the boiling point of methanol (64.7°C) within the film matrix will result in a stalled equilibrium and low crosslink density.

-

Solution: Increase the baking temperature to ≥120°C or apply a vacuum during the curing phase.

-

-

Issue: Premature Gelation (Short Pot Life)

-

Causality: The presence of a strong acid (p-TSA) at room temperature can initiate slow, premature iminium formation, causing the formulation viscosity to spike before casting.

-

Solution: Substitute p-TSA with a latent acid catalyst (e.g., ammonium chloride or amine salts of sulfonic acids). These catalysts maintain a neutral pH at room temperature and only release active protons upon thermal decomposition during the baking step.

-

References

- Benchchem.1,3-Bis(methoxymethyl)urea | Research Chemical. Benchchem.

- CymitQuimica.CAS 141-07-1: N,N′-Bis(methoxymethyl)urea. CymitQuimica.

- Google Patents.US20100170868A1 - Spin-on spacer materials for double- and triple-patterning lithography. Google Patents.

procedure for etherification of dimethylolurea to 1,3-Bis(methoxymethyl)urea

Application Notes & Protocols

Topic: Scalable Laboratory Synthesis of 1,3-Bis(methoxymethyl)urea via Etherification of Dimethylolurea

Introduction and Significance

1,3-Bis(methoxymethyl)urea, also known as dimethylolurea dimethyl ether, is a crucial monomer and crosslinking agent extensively used in the manufacturing of amino resins. These resins are valued for their hardness, clarity, and adhesive properties, finding applications in coatings, textile finishes, and wood composites. The compound's reactivity stems from its two methoxymethyl groups, which can undergo condensation reactions with various functional groups, such as hydroxyl groups on cellulose or other polymers, to form stable ether linkages.

This document provides a detailed guide for the synthesis of 1,3-Bis(methoxymethyl)urea through the acid-catalyzed etherification of its precursor, 1,3-Bis(hydroxymethyl)urea (dimethylolurea). The protocol is designed for researchers in materials science and organic synthesis, offering a robust and scalable laboratory procedure. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, outline critical safety considerations, and describe methods for product characterization.

Reaction Overview and Mechanism

The synthesis is a well-established two-step process. The first step involves the formation of dimethylolurea from the reaction of urea with formaldehyde under basic conditions.[1][2] The second, which is the focus of this guide, is the subsequent etherification of the resulting dimethylolurea with methanol.[3]

Step 1: Formation of Dimethylolurea (Precursor Synthesis)

-

Urea + 2 Formaldehyde (in aqueous, basic solution) → 1,3-Bis(hydroxymethyl)urea

Step 2: Etherification to 1,3-Bis(methoxymethyl)urea

-

1,3-Bis(hydroxymethyl)urea + 2 Methanol (in excess, with acid catalyst) → 1,3-Bis(methoxymethyl)urea + 2 H₂O

Mechanism of Acid-Catalyzed Etherification

The etherification of the hydroxymethyl groups in dimethylolurea proceeds via a unimolecular nucleophilic substitution (SN1) mechanism under acidic conditions.[4]

-

Protonation of the Hydroxyl Group: The acid catalyst (H⁺) protonates one of the hydroxyl groups of dimethylolurea, converting it into a good leaving group (H₂O).

-

Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized between the carbon and the adjacent nitrogen atom.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the electrophilic carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding one of the methoxymethyl ether groups. The process is then repeated on the second hydroxymethyl group to yield the final product.

The use of a large excess of methanol is crucial as it serves as both the reactant and the solvent, driving the reaction equilibrium towards the formation of the ether product according to Le Châtelier's principle.

Detailed Experimental Protocol

This protocol is adapted from established industrial and laboratory methods.[5] It is designed to yield a high-purity product through a straightforward procedure.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 1,3-Bis(hydroxymethyl)urea | Reagent | Major Supplier | 140-95-4 | Also known as Dimethylolurea (DMU). Store in a cool, dry place.[6][7] |

| Methanol (MeOH) | Anhydrous | Major Supplier | 67-56-1 | Use in large excess. Acts as both reactant and solvent. |

| Sulfuric Acid (H₂SO₄) | 10% Aqueous Solution | Major Supplier | 7664-93-9 | Catalyst. Other acids like maleic acid can also be used.[5] |

| Potassium Hydroxide (KOH) | Saturated Alcoholic Soln. | Major Supplier | 1310-58-3 | For neutralization. |

| Round-bottom flask (500 mL) | - | - | - | Ensure it is clean and dry. |

| Magnetic stirrer and stir bar | - | - | - | For efficient mixing. |

| Condenser | - | - | - | To prevent loss of volatile methanol. |

| Heating mantle / Water bath | - | - | - | For controlled heating. |

| Filtration apparatus | - | - | - | Buchner funnel, filter flask, and filter paper. |

| Rotary evaporator | - | - | - | For solvent removal under reduced pressure. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 100 parts by weight of dimethylolurea with 300 parts by weight of methanol. For example, use 50.0 g of dimethylolurea and 150.0 g (approx. 190 mL) of methanol.

-

Dissolution and Cooling: Stir the mixture at room temperature until the dimethylolurea is partially suspended. Place the flask in a water bath to maintain temperature control.

-

Catalyst Addition: Slowly add 1 part by weight of a 10% aqueous sulfuric acid solution (e.g., 0.5 g of 10% H₂SO₄ solution for 50 g of DMU).

-

Reaction: Gently heat the mixture to a temperature between 45-50°C.[5] Maintain this temperature and continue stirring. The dimethylolurea will gradually dissolve as it reacts to form the more soluble 1,3-Bis(methoxymethyl)urea. The reaction is typically complete within 30 to 60 minutes, once a clear solution is obtained.[5]

-

Neutralization: After the reaction is complete, cool the flask to room temperature. Carefully neutralize the acid catalyst by adding a saturated alcoholic solution of potassium hydroxide (KOH) dropwise until the solution is neutral (pH ~7). The formation of a precipitate (potassium sulfate) will be observed.

-

Filtration: Remove the precipitated salt by vacuum filtration through a Buchner funnel. Wash the salt cake with a small amount of cold methanol to recover any entrained product.

-

Solvent Evaporation: Transfer the clear filtrate to a suitably sized round-bottom flask and concentrate the solution to approximately half of its original volume using a rotary evaporator.[5] This step removes the excess methanol.

-

Crystallization and Isolation: Place the concentrated solution in an ice bath or refrigerator to induce crystallization. The white, crystalline product of 1,3-Bis(methoxymethyl)urea will separate from the solution.

-

Final Filtration and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold water or ethanol to remove any remaining impurities.[8] Dry the product under vacuum to obtain the final, purified 1,3-Bis(methoxymethyl)urea.

References

- Benchchem. (n.d.). 1,3-Bis(methoxymethyl)urea.

- Murray, J. A. (1943). U.S. Patent No. 2,324,417.

-

Safripol. (2018). Product safety data sheet - urea formaldehyde resin. Retrieved from Safripol website. [Link]

-

Cole-Parmer. (2004). Material Safety Data Sheet - Dimethylol urea. Retrieved from Cole-Parmer website. [Link]

-

ResearchGate. (n.d.). Dimethylol urea reactions. Retrieved from ResearchGate website. [Link]

-

PubChem. (n.d.). 1,3-Bis(methoxymethyl)urea. Retrieved from PubChem website. [Link]

-

The Royal Society of Chemistry. (2019). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Retrieved from RSC Publishing. [Link]

-

AWS. (n.d.). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Retrieved from AWS. [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(hydroxymethyl)urea.

-

ChemRxiv. (n.d.). Methanol” mediated Selective N-Methylation of Urea via Transfer Hydrogen. Retrieved from ChemRxiv. [Link]

-

Organic Syntheses. (n.d.). asym-DIMETHYLUREA. Retrieved from Organic Syntheses website. [Link]

-

UC Berkeley. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from UC Berkeley EH&S website. [Link]

-

NIST. (n.d.). 1,3-Bis(hydroxymethyl)urea. Retrieved from the NIST WebBook. [Link]

-

The Royal Society of Chemistry. (2019). Supplementary Information: Robust scalable synthesis of a bis-urea derivative. Retrieved from RSC Publishing. [Link]

- Murray, J. A. (1940). U.S. Patent No. 2,213,921.

-

ResearchGate. (n.d.). Mechanistic investigation of methanol to formaldehyde and dimethyl ether over M6S8 (M = Mo, W) clusters. Retrieved from ResearchGate. [Link]

-

PubChemLite. (2026). 1,3-bis(methoxymethyl)urea (C5H12N2O3). Retrieved from PubChemLite. [Link]

- Google Patents. (n.d.). CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea.

-

ResearchGate. (n.d.). Insight into etherification of 1,3-dimethylol-2-imidazolidinone with the primary alcohols and the hydroxyl groups of cellulose chain (n = 1-4) in acidic condition. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.

-

Asian Journal of Chemistry. (2013). Formation of Methylolureas Under Alkaline Condition: A Theoretical Study. [Link]

-

Science Alert. (2003). Optimum Conditions for the Synthesis of Dimethylol Urea Textile Fixer. Retrieved from Science Alert. [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of N-(methoxy)urea and 1-methoxyDHPMs. Retrieved from ResearchGate. [Link]

Sources

- 1. 1,3-Bis(methoxymethyl)urea | Research Chemical [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2324417A - Preparation of derivatives of dimethylol urea - Google Patents [patents.google.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. CN103242201B - Preparation method of urea formaldehyde intermediate dimethylol urea - Google Patents [patents.google.com]

Application Note: Optimal Curing Conditions and Mechanistic Validation for 1,3-Bis(methoxymethyl)urea Crosslinking on Cellulose

Target Audience: Researchers, Materials Scientists, and Textile Engineering Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

1,3-Bis(methoxymethyl)urea (BMMU) is a highly efficient bifunctional crosslinking agent utilized to impart dimensional stability, durable press, and wrinkle resistance to cellulosic substrates[1]. Unlike traditional physical coatings, BMMU covalently alters the polymer matrix. Achieving optimal crosslinking density without degrading the cellulose backbone requires precise thermodynamic control. This guide outlines the mechanistic causality behind BMMU curing and provides a self-validating protocol for the pad-dry-cure workflow.

Mechanistic Rationale: The Transetherification Pathway

Successful application of BMMU is not achieved by merely applying heat; it requires an understanding of the underlying acid-catalyzed transetherification mechanism[1].

When BMMU is exposed to a latent acid catalyst and elevated temperatures, the following sequence occurs:

-

Protonation: The acid catalyst donates a proton to the ether oxygen of the methoxymethyl group on the BMMU molecule[1].

-

Carbocation Formation: The protonated intermediate eliminates a molecule of methanol (

), generating a highly reactive, resonance-stabilized carbocation[1]. -

Nucleophilic Attack: The primary hydroxyl groups (particularly at the C6 position of the anhydroglucose units) of the cellulose matrix act as nucleophiles, attacking the carbocation to form robust, covalent ether linkages[2].

Reaction mechanism and curing workflow for BMMU crosslinking on cellulose.

Quantitative Optimization Parameters

To prevent the competing reaction of BMMU hydrolysis, the curing parameters must be rigorously controlled. The tables below summarize the optimal physicochemical conditions and the metrics used to validate them.

Table 1: Optimal Pad-Dry-Cure Parameters

| Parameter | Optimal Range | Mechanistic Rationale |

| BMMU Concentration | 40 – 60 g/L | Provides sufficient crosslinking density without causing excessive embrittlement of the cellulose fibers. |

| Latent Catalyst ( | 12 – 18 g/L | Maintains neutral pH at room temperature (extending pot-life); provides rapid protonation only at >140 °C[3]. |

| Wet Pickup | 70% – 80% | Ensures uniform diffusion of the crosslinker into the amorphous regions of the cellulose matrix. |

| Drying Temperature | 100 °C – 110 °C | Evaporates bulk water to prevent competitive hydrolysis of BMMU during the high-heat curing phase. |

| Curing Temperature | 150 °C – 160 °C | Overcomes the activation energy barrier for methanol elimination and transetherification[1]. |

| Curing Time | 2 – 3 minutes | Balances complete etherification against thermal degradation (acidic depolymerization) of the cellulose. |

Table 2: Performance Metrics & Quality Control Validation

| Analytical Method | Target Metric | Indication of Success |